![molecular formula C13H11NO2 B047625 (7s,8s)-7,8-Dihydrobenzo[f]quinoline-7,8-diol CAS No. 114416-29-4](/img/structure/B47625.png)
(7s,8s)-7,8-Dihydrobenzo[f]quinoline-7,8-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7s,8s)-7,8-Dihydrobenzo[f]quinoline-7,8-diol is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is a synthetic compound that belongs to the class of quinoline derivatives.
Wirkmechanismus
The mechanism of action of ((7s,8s)-7,8-Dihydrobenzo[f]quinoline-7,8-diol)-7,8-Dihydrobenzo[f]quinoline-7,8-diol is not fully understood. However, studies have suggested that it may act by inhibiting specific enzymes or signaling pathways involved in cell growth and survival. It may also interact with specific receptors in the brain, leading to its potential neuroprotective effects.
Biochemische Und Physiologische Effekte
Studies have shown that ((7s,8s)-7,8-Dihydrobenzo[f]quinoline-7,8-diol)-7,8-Dihydrobenzo[f]quinoline-7,8-diol has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the activity of specific enzymes involved in tumor growth, and reduce oxidative stress in the brain. It has also been studied for its potential anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ((7s,8s)-7,8-Dihydrobenzo[f]quinoline-7,8-diol)-7,8-Dihydrobenzo[f]quinoline-7,8-diol in lab experiments include its synthetic nature, which allows for precise control over the concentration and purity of the compound. It also has a relatively low toxicity profile, making it suitable for in vitro and in vivo studies. However, the limitations include its limited solubility in water, which may affect its bioavailability and efficacy in some experiments.
Zukünftige Richtungen
For research on (((7s,8s)-7,8-Dihydrobenzo[f]quinoline-7,8-diol)-7,8-Dihydrobenzo[f]quinoline-7,8-diol)-7,8-Dihydrobenzo[f]quinoline-7,8-diol include further studies on its mechanism of action, potential therapeutic applications, and optimization of its synthetic method. It may also be studied for its potential use as a diagnostic tool or as a lead compound for the development of new drugs. Additionally, its pharmacokinetics and pharmacodynamics properties need to be further explored to determine its safety and efficacy in human clinical trials.
Conclusion:
(((7s,8s)-7,8-Dihydrobenzo[f]quinoline-7,8-diol)-7,8-Dihydrobenzo[f]quinoline-7,8-diol)-7,8-Dihydrobenzo[f]quinoline-7,8-diol is a synthetic compound that has shown promising results in scientific research for its potential therapeutic applications in cancer and neurodegenerative diseases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to optimize its use in clinical applications.
Synthesemethoden
The synthesis of ((7s,8s)-7,8-Dihydrobenzo[f]quinoline-7,8-diol)-7,8-Dihydrobenzo[f]quinoline-7,8-diol involves the reaction of 2-amino-4-methoxybenzoic acid with 2-hydroxy-3-methoxybenzaldehyde in the presence of a catalyst such as sodium acetate. The reaction results in the formation of the desired compound, which can be purified through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
((7s,8s)-7,8-Dihydrobenzo[f]quinoline-7,8-diol)-7,8-Dihydrobenzo[f]quinoline-7,8-diol has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis. It has also been studied for its potential neuroprotective effects in Alzheimer's and Parkinson's disease models.
Eigenschaften
CAS-Nummer |
114416-29-4 |
|---|---|
Produktname |
(7s,8s)-7,8-Dihydrobenzo[f]quinoline-7,8-diol |
Molekularformel |
C13H11NO2 |
Molekulargewicht |
213.23 g/mol |
IUPAC-Name |
(7S,8S)-7,8-dihydrobenzo[f]quinoline-7,8-diol |
InChI |
InChI=1S/C13H11NO2/c15-12-6-4-8-9-2-1-7-14-11(9)5-3-10(8)13(12)16/h1-7,12-13,15-16H/t12-,13-/m0/s1 |
InChI-Schlüssel |
LSXFCKKEJKCERY-STQMWFEESA-N |
Isomerische SMILES |
C1=CC2=C(C=CC3=C2C=C[C@@H]([C@H]3O)O)N=C1 |
SMILES |
C1=CC2=C(C=CC3=C2C=CC(C3O)O)N=C1 |
Kanonische SMILES |
C1=CC2=C(C=CC3=C2C=CC(C3O)O)N=C1 |
Synonyme |
BENZO(F)QUINOLINE-7,8-DIHYDRODIOL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



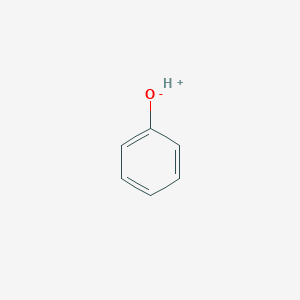
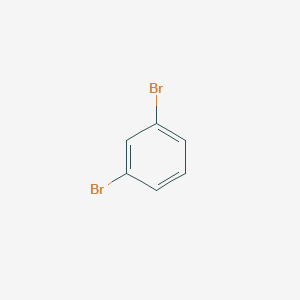
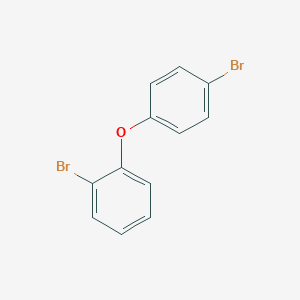
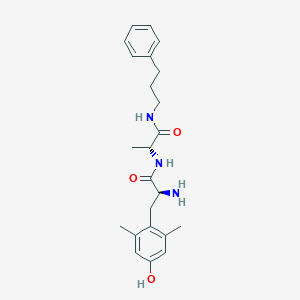
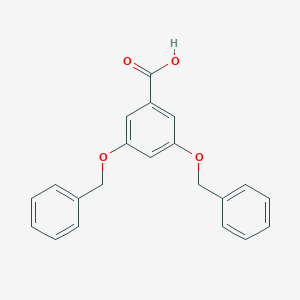
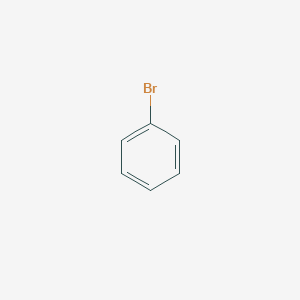
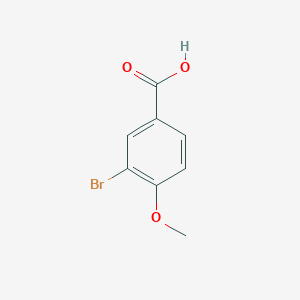
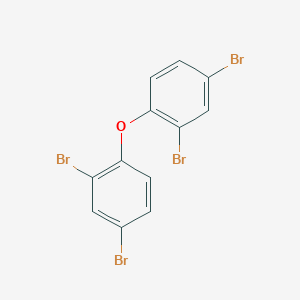
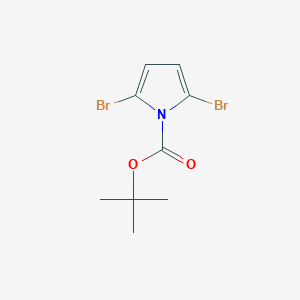
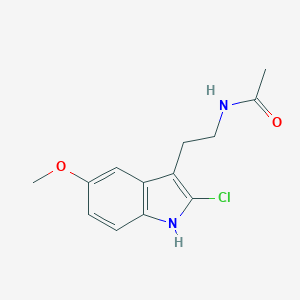
![6,7,8,9-Tetrahydro-3H-imidazo[4,5-h]isoquinolin-2-ol](/img/structure/B47561.png)
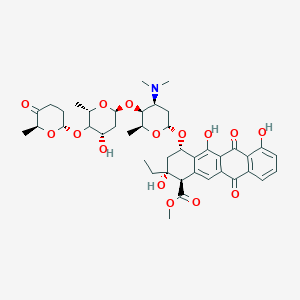
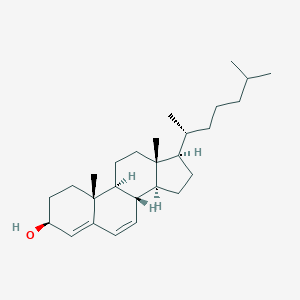
![[2-(Dodecyloxy)ethoxy]acetaldehyde](/img/structure/B47565.png)